1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester
Description
The compound 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester is a structurally complex pyrrolopyridine derivative. These include the pyrrolopyridine core, a triisopropylsilyl (TIPS) protecting group at position 1, and a chloro substituent at position 3. The methyl ester functional group in the target compound distinguishes it from these analogs, likely influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLJKHYYRJYZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685513-97-7 | |
| Record name | Methyl 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester typically involves multiple steps. One common synthetic route starts with the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for cell proliferation, migration, and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
*Estimated based on molecular formula.
Key Observations :
- Functional Group Impact : The methyl ester group in the target compound enhances stability compared to aldehydes () or nitriles (), which are more reactive. This modification may improve bioavailability in pharmaceutical contexts.
- Ring Position Differences : Compounds like 10b () feature a pyrrolo[2,3-c]pyridine core, altering electronic distribution compared to the [2,3-B] isomer, which may affect binding affinity in biological systems .
Physicochemical Properties
Table 3: Predicted Properties of Silyl-Protected Analogs
- Acidity : The predicted pKa (~2.3) of the carbonitrile analog () suggests moderate acidity, likely influenced by the electron-withdrawing nitrile group. The methyl ester in the target compound would exhibit even lower acidity due to ester resonance stabilization.
- Solubility : The TIPS group in all three analogs (, target compound) reduces water solubility, favoring organic solvents .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and growth factor receptors. This article focuses on the specific compound 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C13H18ClN2O2Si
- Molecular Weight : 300.82 g/mol
The presence of the pyrrolopyridine core is critical for its biological activity, as modifications at various positions can significantly influence its pharmacological properties.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs. The compound exhibits selective inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values reported as follows:
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
The inhibition of FGFR signaling pathways is particularly relevant in cancer therapy, as abnormal activation of these pathways is linked to tumor progression. For instance, compound 4h (a derivative closely related to the methyl ester) has been shown to significantly inhibit the proliferation and induce apoptosis in breast cancer cells (4T1 cell line) while also reducing migration and invasion capabilities .
Other Biological Activities
In addition to FGFR inhibition, this compound has shown promise in inhibiting SGK-1 kinase activity. SGK-1 is implicated in various cellular processes including cell proliferation and survival. By targeting SGK-1, these compounds may offer therapeutic benefits in conditions associated with renal fibrosis and cardiovascular diseases .
Case Study 1: Breast Cancer Inhibition
A study evaluating the effects of a closely related pyrrolo[2,3-b]pyridine derivative demonstrated that treatment with compound 4h led to:
- Decreased expression of matrix metalloproteinase 9 (MMP9), an enzyme involved in cancer metastasis.
- Increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), which plays a role in inhibiting MMPs.
These changes correlated with reduced invasive potential in vitro, suggesting that this compound could serve as a therapeutic agent in breast cancer treatment by modulating the tumor microenvironment .
Case Study 2: Renal Disease Applications
Another investigation into the pharmacological effects of pyrrolo[2,3-b]pyridine derivatives revealed their potential in mediating electrolyte balance through SGK-1 inhibition. This mechanism may provide a novel approach for treating renal diseases characterized by excessive cell proliferation and fibrosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
